3-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)-3-oxopropanenitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(1,1-dioxo-1,4-thiazinan-4-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S/c8-2-1-7(10)9-3-5-13(11,12)6-4-9/h1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQJPBWISXNCRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)-3-oxopropanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings.
Chemical Structure and Properties
The compound features a thiomorpholine ring with a dioxo substituent and a nitrile group, contributing to its unique reactivity and biological properties. The IUPAC name for this compound is this compound, and its molecular formula is .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available thiomorpholine derivatives. The synthesis process can be optimized to yield high purity and yield through various methods including condensation reactions and cyclization steps.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal properties. For instance, derivatives containing the thiomorpholine structure have been tested against various pathogens:
| Compound | Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| 3-(1,1-Dioxo-1lambda6-thiomorpholin) | Staphylococcus aureus | 625–1250 | Moderate to High |
| 3-(1,1-Dioxo-1lambda6-thiomorpholin) | Candida albicans | 156.25–312.5 | High |
These results suggest that the compound has the potential to inhibit the growth of both bacterial and fungal strains effectively.
Anticancer Activity
In vitro studies have demonstrated that related compounds exhibit antitumor activity against various cancer cell lines. For example, compounds with similar structural motifs were shown to inhibit cell proliferation in HEPG2 and HELA cell lines with IC50 values ranging from to .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cellular processes.
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, potentially disrupting their integrity.
Case Studies
Several studies have investigated the pharmacological profile of similar compounds:
- Antibacterial Efficacy : A study showed that thiomorpholine derivatives had a broad spectrum of activity against Gram-positive and Gram-negative bacteria .
- Antifungal Properties : Another research highlighted the effectiveness of these compounds against opportunistic fungal infections such as those caused by Candida albicans .
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds similar to 3-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)-3-oxopropanenitrile exhibit antitumor properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiomorpholine can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
Table 1: Antitumor Activity of Thiomorpholine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | MCF-7 | 5.2 | Apoptosis induction |
| B | HeLa | 3.8 | Cell cycle arrest |
| C | A549 | 4.5 | DNA damage |
Anti-inflammatory Properties
Another significant application is in the development of anti-inflammatory agents. The presence of the thiomorpholine moiety has been linked to the inhibition of pro-inflammatory cytokines, making it a candidate for treating conditions such as rheumatoid arthritis .
Material Science Applications
In material science, compounds containing thiomorpholine structures have been explored for their potential as polymer additives and stabilizers. The unique chemical properties can enhance the thermal stability and mechanical strength of polymers .
Table 2: Properties of Thiomorpholine-based Polymers
| Polymer Type | Additive | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|---|
| Polyethylene | 3-(1,1-Dioxo...) | 250 | 30 |
| Polyvinyl Chloride | Thiomorpholine derivative | 230 | 35 |
Agricultural Chemistry Applications
Thiomorpholine derivatives have also been investigated for their potential use as agrochemicals, particularly as fungicides and herbicides. Their ability to disrupt cellular processes in pests makes them valuable in crop protection strategies .
Case Study: Efficacy Against Fungal Pathogens
A field study evaluated the effectiveness of a thiomorpholine-based fungicide against common agricultural pathogens such as Fusarium and Botrytis. Results showed a significant reduction in disease incidence compared to untreated controls, highlighting its potential utility in sustainable agriculture practices .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
